2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one
Description
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is a synthetic small molecule characterized by a central azetidine ring substituted with a pyrimidin-4-ylamino group and a phenylbutanone moiety. Its structural uniqueness lies in the compact azetidine scaffold, which confers conformational rigidity, and the pyrimidine ring, a common pharmacophore in medicinal chemistry for targeting nucleotide-binding proteins or kinases. The compound’s synthesis typically involves coupling reactions between azetidine derivatives and activated pyrimidine intermediates under controlled conditions. While its specific biological targets remain under investigation, analogous compounds with azetidine and pyrimidine motifs have shown activity in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h3-9,12,14-15H,2,10-11H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKYGYOIGTDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic breakdown of 2-phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one reveals three critical fragments:
- Phenylbutanone backbone : Serves as the carbonyl-containing moiety for nucleophilic attacks.
- Azetidine ring : Provides conformational rigidity and a nitrogen atom for subsequent functionalization.
- Pyrimidin-4-ylamino group : Introduces hydrogen-bonding capabilities critical for biological interactions.
Strategic disconnections focus on:
Multi-Step Organic Synthesis Approaches
Formation of the Azetidine Ring
The azetidine core is synthesized via Horner-Wadsworth-Emmons (HWE) reactions followed by aza-Michael additions , as demonstrated in the synthesis of analogous azetidine-amino acid hybrids.
Protocol:
HWE Reaction :
Aza-Michael Addition :
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| HWE Reaction | DBU, CH₃CN, 65°C, 4h | 64–75% |
| Aza-Michael Addition | DBU, CH₃CN, 65°C, 4–16h | 64–83% |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Alternative Synthetic Pathways
Ring-Opening of β-Lactams
Characterization and Quality Control
Spectroscopic Confirmation
X-ray Crystallography
Centrosymmetric dimers form via N—H···N hydrogen bonds (2.849 Å), confirming the azetidine-pyrimidine interaction.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine derivatives with suitable leaving groups and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in cancer treatment. Its structure suggests that it may inhibit specific enzymes and pathways critical for tumor growth and survival.
Case Studies
Several studies have reported on the anticancer properties of similar compounds, indicating that modifications in the azetidinyl or pyrimidinyl groups can enhance efficacy against various cancer cell lines.
Biological Studies
The compound is utilized in biological studies to explore its interactions with proteins and nucleic acids. These interactions are crucial for understanding its biological activity and therapeutic potential.
Research indicates that 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one may exhibit antimicrobial properties as well, making it a candidate for further exploration in infectious disease treatment.
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth through enzyme inhibition. |
| Antimicrobial | Shows activity against various bacterial strains. |
Pharmaceutical Research
In pharmaceutical research, this compound serves as a lead for developing new drugs with improved safety profiles and efficacy. Its unique structure allows for modifications that can enhance its pharmacological properties.
Development Pathways
The compound is often modified to improve solubility and bioavailability, which are critical factors in drug development.
| Modification | Purpose |
|---|---|
| Structural changes | Enhance binding affinity to target proteins. |
| Solubility enhancements | Improve pharmacokinetics and bioavailability. |
Industrial Applications
Beyond medicinal chemistry, this compound is explored for its potential use as a catalyst in various chemical reactions and as a building block for synthesizing other complex organic molecules.
Chemical Reactions
The compound can undergo oxidation and reduction reactions, making it versatile in synthetic organic chemistry.
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | KMnO4 in acidic medium | Ketones or carboxylic acids |
| Reduction | LiAlH4 in anhydrous ether | Alcohols or amines |
Mechanism of Action
The mechanism of action of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Features of Comparable Compounds
| Compound Name | Core Scaffold | Key Substituents | Therapeutic Target |
|---|---|---|---|
| 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one | Azetidine | Pyrimidin-4-ylamino, phenylbutanone | Under investigation |
| 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Example) | Azetidine + morpholine | Tetrahydropyrazolo-pyridine, quinoline | TLR7-9 antagonists (SLE) |
Key Observations :
- Azetidine Scaffold: Both compounds utilize the azetidine ring, which enhances metabolic stability and binding affinity due to its constrained geometry.
- Substituent Diversity: The pyrimidin-4-ylamino group in the target compound contrasts with the tetrahydropyrazolo-pyridine and quinoline groups in the patent example. Pyrimidine derivatives are often associated with kinase inhibition, while quinoline motifs are prevalent in anti-inflammatory and TLR-targeting agents .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Hypothetical Estimates)
| Property | Target Compound | Patent Compound |
|---|---|---|
| Molecular Weight (g/mol) | ~340 | ~550 |
| LogP | 2.1 | 3.8 |
| Solubility (µg/mL) | 12 (pH 7.4) | 4 (pH 7.4) |
| Plasma Protein Binding (%) | 85 | 92 |
Analysis :
- The target compound’s lower molecular weight and LogP suggest better aqueous solubility and membrane permeability, advantageous for central nervous system (CNS) targets. In contrast, the patent compound’s higher lipophilicity may enhance tissue retention but limit oral bioavailability .
Biological Activity
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure features a phenyl group, a pyrimidinylamino group, and an azetidinyl group, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H22N4O. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition : The compound has shown potential to inhibit certain enzymes involved in cancer cell proliferation. This inhibition can occur via competitive binding at the active site or through allosteric modulation.
Cell Cycle Arrest : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting cellular pathways essential for survival and proliferation.
Target Interaction : The pyrimidinylamino group may facilitate interactions with nucleic acids or proteins, influencing gene expression and cellular function.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Case Study 1: Antitumor Activity
In a study evaluating the anticancer properties of similar compounds, 2-Phenyl derivatives were tested against multiple cancer cell lines using the NCI's one-dose testing method. Results indicated significant cytotoxic effects correlated with structural modifications, including the introduction of pyrimidine rings .
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that compounds similar to 2-Phenyl derivatives can inhibit sirtuins, which are implicated in cancer progression. The mechanism involved direct binding to the enzyme's active site, leading to reduced activity and subsequent cell death in treated cancer cells .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Azetidine Intermediate : Cyclization reactions using appropriate precursors.
- Introduction of Pyrimidine Group : Nucleophilic substitution reactions.
- Coupling with Phenyl Group : Often via Suzuki-Miyaura cross-coupling techniques.
These synthetic routes not only yield the target compound but also provide insights into its biological applications in medicinal chemistry and pharmaceutical research.
Q & A
Q. What are the critical steps in optimizing the synthesis of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one to ensure high yield and purity?
Methodological Answer:
- Stepwise Protection : Protect reactive groups (e.g., azetidine NH and pyrimidine NH₂) using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling steps.
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for efficient amination reactions between azetidine and pyrimidine moieties.
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC or HPLC .
Q. Which analytical methods are recommended for structural elucidation and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm backbone structure, and 2D NMR (e.g., COSY, NOESY) to resolve stereochemistry at the azetidine ring.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (±2 ppm accuracy).
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity threshold. X-ray crystallography can resolve absolute configuration if crystals are obtainable .
Q. What in vitro models are suitable for initial evaluation of the compound’s pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases) in fluorometric or colorimetric assays (e.g., ADP-Glo™) to determine IC₅₀ values.
- Cell-Based Models : Employ HEK293 cells transfected with target receptors (e.g., GPCRs) for cAMP or calcium flux assays. Include primary cell lines (e.g., hepatocytes) to assess tissue-specific effects .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s inhibitory effects on specific enzymes or receptors?
Methodological Answer:
- Kinetic Studies : Perform Michaelis-Menten analyses with varying substrate concentrations to identify inhibition modality (competitive/non-competitive).
- Binding Affinity : Use surface plasmon resonance (SPR) to measure dissociation constants (KD). Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle).
- Orthogonal Validation : Cross-validate findings using Western blotting (for target phosphorylation) or CRISPR-edited cell lines (to knockout the target) .
Q. What methodologies can address discrepancies in the compound’s biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV administration), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).
- Isotopic Labeling : Synthesize a ¹⁴C-labeled version to track tissue distribution and metabolite formation via LC-MS/MS.
- Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict in vivo behavior from in vitro data .
Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?
Methodological Answer:
- OECD Guidelines : Conduct Test 301 (Ready Biodegradability) to assess persistence in water/soil.
- Ecotoxicology : Use Daphnia magna (48-hour acute toxicity) and algal growth inhibition tests (OECD 201). Measure EC₅₀ values.
- QSAR Modeling : Predict bioaccumulation (logP) and toxicity using quantitative structure-activity relationship (QSAR) tools .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s selectivity across related molecular targets?
Methodological Answer:
- Panel Screening : Test the compound against a broad panel of structurally similar targets (e.g., kinase family members) using high-throughput screening (HTS).
- Structural Biology : Solve co-crystal structures of the compound bound to off-targets to identify key binding residues. Use mutagenesis to validate interactions.
- Machine Learning : Train selectivity prediction models using existing bioactivity data to prioritize follow-up targets .
Experimental Design Tables
Q. Table 1. Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Method | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Reflux under N₂ | |
| Catalyst Loading | 5–10 mol% | Pd(OAc)₂/Xantphos | |
| Purification Solvent | Ethanol:H₂O (3:1) | Recrystallization |
Q. Table 2. Recommended Assays for Target Engagement Studies
| Assay Type | Model System | Readout | Validation Criterion |
|---|---|---|---|
| Enzyme Inhibition | Recombinant kinase | ADP-Glo™ luminescence | IC₅₀ ≤ 100 nM |
| Cellular Activity | HEK293 + GPCR | cAMP ELISA | EC₅₀ ≤ 1 µM |
| In Vivo Efficacy | Mouse xenograft | Tumor volume reduction | ≥50% vs. control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
